molecular formula C7H2BrClF4O B1403867 1-Bromo-4-[chloro(difluoro)methoxy]-2,3-difluoro-benzene CAS No. 1417567-60-2

1-Bromo-4-[chloro(difluoro)methoxy]-2,3-difluoro-benzene

Cat. No. B1403867
M. Wt: 293.44 g/mol
InChI Key: UCVVKIRKVHNFTD-UHFFFAOYSA-N
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Description

1-Bromo-4-[chloro(difluoro)methoxy]-2,3-difluoro-benzene is a chemical compound with the CAS Number: 112556-13-5 . Its IUPAC name is 4-bromophenyl chloro (difluoro)methyl ether . The molecular weight of this compound is 257.46 .


Molecular Structure Analysis

The molecular structure of 1-Bromo-4-[chloro(difluoro)methoxy]-2,3-difluoro-benzene consists of a benzene ring substituted with bromo, chloro(difluoro)methoxy, and difluoro groups . The InChI code for this compound is 1S/C7H4BrClF2O/c8-5-1-3-6(4-2-5)12-7(9,10)11/h1-4H .

Scientific Research Applications

1. Polymer Synthesis and Copolymerization

1-Bromo-4-[chloro(difluoro)methoxy]-2,3-difluoro-benzene and similar compounds have been studied for their applications in polymer synthesis. For example, Kharas et al. (2020) explored the synthesis and copolymerization of novel trisubstituted ethylenes, including halogen and methoxy ring-substituted isopropyl esters, for forming copolymers with vinyl benzene. These products were characterized through various analytical methods, suggesting their potential in polymer chemistry (Kharas et al., 2020).

2. Structural and Stereochemical Analysis

The structural and stereochemical properties of similar compounds have been a subject of research. Li et al. (1995) conducted an X-ray crystallographic analysis of 2-bromo-4-[2-bromo-(E)-propylidene]-6-methoxy-2,5-cyclohexadien-1-one, elucidating its structure and stereochemistry. This kind of analysis is crucial for understanding the physical and chemical properties of such compounds (Li et al., 1995).

3. Industrial Scale-Up Processes

The compound is also significant in the industrial synthesis of key intermediates for therapeutic agents. Zhang et al. (2022) described the novel and practical industrial process scale-up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate in manufacturing therapeutic SGLT2 inhibitors for diabetes therapy. This showcases the compound's relevance in the pharmaceutical industry (Zhang et al., 2022).

4. Antimicrobial Activity

Research into similar compounds' antimicrobial properties has been conducted. Liaras et al. (2011) synthesized new (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones, with various substituents including bromo and methoxy groups, and found them to have potent antimicrobial activity against various microorganisms (Liaras et al., 2011).

Safety And Hazards

The safety information available indicates that 1-Bromo-4-[chloro(difluoro)methoxy]-2,3-difluoro-benzene is an irritant . For more detailed safety information, one should refer to the Material Safety Data Sheet (MSDS) for this compound .

properties

IUPAC Name

1-bromo-4-[chloro(difluoro)methoxy]-2,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClF4O/c8-3-1-2-4(6(11)5(3)10)14-7(9,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVVKIRKVHNFTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OC(F)(F)Cl)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001201722
Record name Benzene, 1-bromo-4-(chlorodifluoromethoxy)-2,3-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001201722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-[chloro(difluoro)methoxy]-2,3-difluoro-benzene

CAS RN

1417567-60-2
Record name Benzene, 1-bromo-4-(chlorodifluoromethoxy)-2,3-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1417567-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-4-(chlorodifluoromethoxy)-2,3-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001201722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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